molecular formula C15H17IN4 B3033765 3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile CAS No. 1174182-28-5

3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile

Cat. No.: B3033765
CAS No.: 1174182-28-5
M. Wt: 380.23 g/mol
InChI Key: LHHUUXAUDFUGBQ-UHFFFAOYSA-N
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Description

3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile (IBP-CN) is a novel compound synthesized from pyrazole and carbonitrile, which has been studied for its potential applications in various scientific research fields. IBP-CN has been found to possess a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities. It has also been used as a reagent for organic synthesis and as an inhibitor for various enzymes. Furthermore, IBP-CN has been investigated for its potential use in drug delivery systems, as a biomarker for disease diagnosis, and as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

  • Hydrogen-Bonded Chains and Aggregates : Research demonstrates that molecules similar to 3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, form simple chains linked by C-H...N hydrogen bonds. Other related molecules form tetramolecular aggregates through a combination of C-H...N and C-H...O hydrogen bonds, indicating the potential for diverse molecular interactions in similar compounds (Abonía et al., 2007).

  • Supramolecular Structures : In related research, molecules like 3-tert-butyl-5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole show weak links forming centrosymmetric tetramolecular aggregates. This suggests the potential for creating supramolecular structures with similar compounds, which could be beneficial for various applications in material science and nanotechnology (Castillo et al., 2009).

Chemical Reactivity and Synthesis

  • Reactivity with Carbonyl Compounds : A study on the reactivity of similar pyrazole compounds, like 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, revealed the formation of various substituted products when reacted with carbonyl compounds. This highlights the potential for diverse chemical transformations in related compounds, which can be useful in developing new synthetic routes for pharmaceuticals or organic materials (Mironovich et al., 2013).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Depending on its specific properties, it could potentially be harmful if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The potential applications of this compound would depend on its specific properties. It could potentially be used in the development of new pharmaceuticals, particularly if it shows promising biological activity .

Properties

IUPAC Name

5-amino-1-tert-butyl-3-[(3-iodophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN4/c1-15(2,3)20-14(18)12(9-17)13(19-20)8-10-5-4-6-11(16)7-10/h4-7H,8,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHUUXAUDFUGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)CC2=CC(=CC=C2)I)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile
Reactant of Route 2
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile
Reactant of Route 3
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile
Reactant of Route 4
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile
Reactant of Route 5
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile
Reactant of Route 6
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile

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